molecular formula C7H5Cl2N3OS B14394035 6-(2,5-Dichlorothiophen-3-yl)-4,5-dihydro-1,2,4-triazin-3(2H)-one CAS No. 88020-16-0

6-(2,5-Dichlorothiophen-3-yl)-4,5-dihydro-1,2,4-triazin-3(2H)-one

Cat. No.: B14394035
CAS No.: 88020-16-0
M. Wt: 250.10 g/mol
InChI Key: BMHNZFBCJHNMHO-UHFFFAOYSA-N
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Description

6-(2,5-Dichlorothiophen-3-yl)-4,5-dihydro-1,2,4-triazin-3(2H)-one is a heterocyclic compound that features a thiophene ring substituted with two chlorine atoms and a triazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-Dichlorothiophen-3-yl)-4,5-dihydro-1,2,4-triazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dichlorothiophene with hydrazine derivatives, followed by cyclization to form the triazinone ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-(2,5-Dichlorothiophen-3-yl)-4,5-dihydro-1,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine substituents or to modify the triazinone ring.

    Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring, leading to a diverse array of derivatives.

Scientific Research Applications

6-(2,5-Dichlorothiophen-3-yl)-4,5-dihydro-1,2,4-triazin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2,5-Dichlorothiophen-3-yl)-4,5-dihydro-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2,5-dichlorothiophen-3-yl)-2-oxoacetate: This compound shares the dichlorothiophene moiety but differs in the functional groups attached to the ring.

    2,5-Dichlorothiophene: A simpler compound that lacks the triazinone ring but retains the dichlorothiophene structure.

Uniqueness

6-(2,5-Dichlorothiophen-3-yl)-4,5-dihydro-1,2,4-triazin-3(2H)-one is unique due to the presence of both the dichlorothiophene and triazinone rings, which confer distinct chemical and biological properties. This combination of structural features makes it a versatile compound for various applications .

Properties

CAS No.

88020-16-0

Molecular Formula

C7H5Cl2N3OS

Molecular Weight

250.10 g/mol

IUPAC Name

6-(2,5-dichlorothiophen-3-yl)-4,5-dihydro-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C7H5Cl2N3OS/c8-5-1-3(6(9)14-5)4-2-10-7(13)12-11-4/h1H,2H2,(H2,10,12,13)

InChI Key

BMHNZFBCJHNMHO-UHFFFAOYSA-N

Canonical SMILES

C1C(=NNC(=O)N1)C2=C(SC(=C2)Cl)Cl

Origin of Product

United States

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